methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate
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Overview
Description
The compound is a complex organic molecule, likely containing a quinoline backbone, a common structure in many pharmaceuticals . It also seems to have a glycinate group attached, which is a common moiety in various biological molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis, involving reactions such as Friedel-Crafts acylation or alkylation .Molecular Structure Analysis
The structure of this compound is likely complex due to the presence of the quinoline and glycinate moieties. It would be expected to have multiple stereocenters, indicating the presence of chiral carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds would be expected to undergo reactions typical of organic compounds, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical, future research could involve improving its efficacy or reducing side effects. If it’s used in a chemical process, research could focus on improving the efficiency of the process or finding more sustainable alternatives .
properties
IUPAC Name |
methyl 2-[[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-25-17(22)13-20-18(23)21-12-11-19(24,14-7-3-2-4-8-14)15-9-5-6-10-16(15)21/h2-4,7-8,15-16,24H,5-6,9-13H2,1H3,(H,20,23)/t15-,16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSNLLOXMDGDT-TXPKVOOTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC(C2C1CCCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)N1CC[C@]([C@@H]2[C@@H]1CCCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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